molecular formula C10H15NO B12959622 (S)-3-(1-Aminobutyl)phenol

(S)-3-(1-Aminobutyl)phenol

Cat. No.: B12959622
M. Wt: 165.23 g/mol
InChI Key: AMEJFGQGKYMTCT-JTQLQIEISA-N
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Description

(S)-3-(1-Aminobutyl)phenol is an organic compound with the molecular formula C10H15NO It consists of a phenol group substituted with a 1-aminobutyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Aminobutyl)phenol typically involves the use of transaminase biocatalysts. These enzymes facilitate the transfer of an amino group to a precursor molecule, resulting in the formation of the desired product . The reaction conditions often include a suitable solvent, temperature control, and the presence of cofactors necessary for enzyme activity.

Industrial Production Methods

Industrial production of this compound may involve immobilized transaminases, which offer advantages such as reusability and enhanced stability . The process includes the use of a resin to immobilize the enzyme, allowing for continuous production with high conversion rates.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Aminobutyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

(S)-3-(1-Aminobutyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-(1-Aminobutyl)phenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(1-Aminobutyl)phenol
  • (S)-2-(1-Aminobutyl)phenol

Uniqueness

(S)-3-(1-Aminobutyl)phenol is unique due to the specific position of the 1-aminobutyl group on the phenol ring. This positional isomerism can result in different chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-[(1S)-1-aminobutyl]phenol

InChI

InChI=1S/C10H15NO/c1-2-4-10(11)8-5-3-6-9(12)7-8/h3,5-7,10,12H,2,4,11H2,1H3/t10-/m0/s1

InChI Key

AMEJFGQGKYMTCT-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=CC=C1)O)N

Canonical SMILES

CCCC(C1=CC(=CC=C1)O)N

Origin of Product

United States

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